molecular formula C16H25N5O4 B14162134 Tyrosylarginine methyl ester CAS No. 92758-99-1

Tyrosylarginine methyl ester

Cat. No.: B14162134
CAS No.: 92758-99-1
M. Wt: 351.40 g/mol
InChI Key: LOHSJZLQNKMZMK-QWHCGFSZSA-N
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Description

Tyrosylarginine methyl ester is a compound with the molecular formula C16H25N5O4 and a molecular weight of 351.4 g/mol It is a derivative of the amino acids tyrosine and arginine, where the carboxyl group of tyrosine is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrosylarginine methyl ester can be synthesized through the esterification of tyrosine and arginine. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use methanol and TMSCl as reagents, with the reaction carried out in batch or continuous reactors to ensure efficient production .

Mechanism of Action

The mechanism of action of tyrosylarginine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze the esterification and hydrolysis reactions. The phenolic hydroxyl group of tyrosine can participate in redox reactions, while the guanidino group of arginine can engage in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosylarginine methyl ester is unique due to the presence of both tyrosine and arginine residues, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

92758-99-1

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1

InChI Key

LOHSJZLQNKMZMK-QWHCGFSZSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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